Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C11H20BrNO2. It is known for its use as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules. The compound features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 2-bromoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(2-bromoethyl)cyclobutanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Industrial methods may also employ alternative solvents and bases to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamate group into an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the preparation of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the 2-bromoethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological targets, including enzymes and receptors. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-bromoethyl)carbamate: This compound is structurally similar but lacks the cyclobutyl ring. It is used in similar applications but may have different reactivity and properties.
Tert-butyl N-(3-bromopropyl)carbamate: This compound has a longer alkyl chain and may exhibit different reactivity and biological activity.
Tert-butyl N-(2-chloroethyl)carbamate: The chlorine atom provides different reactivity compared to bromine, affecting the types of reactions and products formed.
Uniqueness
Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring, which can introduce strain and affect the compound’s reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXNBJJFKDFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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